(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H11N3O2S2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(4R)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m0/s1 |
InChI Key |
HBZBAMXERPYTFS-VIFPVBQESA-N |
Isomeric SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@@H](CS4)C(=O)O |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Benzothiazole Precursor Preparation
The thiazolo[4,5-f]indole system is derived from 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, a versatile intermediate synthesized in six steps:
-
Nitro Reduction and Bromination : 2-Amino-5-nitrobenzonitrile undergoes nitro reduction (H₂/Pd-C) followed by regioselective bromination at C6 using Br₂ in acetic acid.
-
Appel Salt Cyclization : Reaction with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) forms an imino-dithiazole intermediate.
-
Copper-Mediated Cyclization : Microwave-assisted cyclization in the presence of Cu(I) yields 6-aminobenzo[d]thiazole-2,7-dicarbonitrile.
Thiazoloindole Formation
The aminobenzothiazole undergoes Dimroth rearrangement with substituted anilines under microwave irradiation (118°C, acetic acid) to afford thiazolo[5,4-f]quinazoline derivatives. Adaptation of this method for thiazolo[4,5-f]indole requires adjusting the substituent positions and reaction conditions.
Example Protocol :
-
Reactants : 6-Aminobenzo[d]thiazole-2,7-dicarbonitrile (1.0 equiv), 2-bromo-1-arylglyoxal (1.2 equiv).
-
Conditions : Ethanol, acetic acid (10 mol%), 80°C, 12 h.
-
Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).
Stereoselective Synthesis of (4R)-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid
Chiral Pool Approach
L-Cysteine serves as a chiral starting material for the dihydrothiazole ring:
-
Methyl Ester Protection : L-Cysteine methyl ester reacts with benzaldehyde under Dean-Stark conditions to form a thiazolidine intermediate.
-
Oxidation and Hydrolysis : Selective oxidation (H₂O₂, AcOH) followed by hydrolysis (6M HCl) yields (4R)-4,5-dihydro-1,3-thiazole-4-carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) | [α]D²⁵ (c=1, H₂O) |
|---|---|---|---|
| Thiazolidine formation | Benzaldehyde, toluene | 85 | +12.5° |
| Oxidation | H₂O₂ (30%), AcOH, 0°C | 78 | - |
| Hydrolysis | 6M HCl, reflux, 4 h | 92 | +9.8° |
Fragment Coupling and Final Assembly
Nucleophilic Substitution
The thiazoloindole bromide reacts with the thiazoline carboxylate under basic conditions:
Cross-Coupling Optimization
Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Ligand : XPhos (10 mol%).
-
Base : Cs₂CO₃, dioxane/H₂O (4:1), 100°C, 24 h.
Analytical Characterization and Validation
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA, hexane/iPrOH 70:30) confirms >99% enantiomeric excess (ee) for the (4R)-configured product.
Scale-Up and Process Optimization
Chemical Reactions Analysis
Types of Reactions
(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the thiazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Anticancer Properties
The compound exhibits promising anticancer activity. Research indicates that derivatives of thiazole and indole structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid have shown efficacy against hepatocellular carcinoma and pancreatic cancer cell lines by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) with low IC50 values .
Antimicrobial Activity
Additional studies have highlighted the antimicrobial properties of thiazole-containing compounds. These compounds have been tested against various bacterial strains and have demonstrated significant inhibitory effects. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Applications in Medicinal Chemistry
Drug Development
The structural versatility of (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid makes it an attractive scaffold for drug development. Its derivatives can be modified to enhance bioavailability and selectivity towards specific biological targets. The compound's ability to act as a GHSR 1a agonist suggests potential applications in treating metabolic disorders and obesity-related conditions .
Potential as a Therapeutic Agent
Given its biological activities, this compound could be further explored as a therapeutic agent for various diseases beyond cancer. Its role in modulating key signaling pathways positions it as a candidate for research into treatments for inflammatory diseases and neurodegenerative disorders.
Materials Science Applications
Research has also indicated potential uses of thiazole derivatives in materials science due to their electronic properties. The incorporation of (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid into polymer matrices could enhance the electrical conductivity and thermal stability of materials used in electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations:
This may enhance binding affinity to hydrophobic enzyme pockets .
Functional Groups : Unlike CYP3A4 inhibitors (e.g., compound 36 ), the target compound lacks a methoxybenzoyl group but retains a carboxylic acid, which could mediate hydrogen bonding in biological targets.
Stereochemical Influence : The 4R configuration in the dihydrothiazole ring is critical for chiral recognition in enzyme interactions, a feature shared with enantiomeric analogs in anticancer studies .
Pharmacological and Physicochemical Properties
- Enzyme Interactions : While compound 36 inhibits CYP3A4 via methoxybenzoyl interactions, the target compound’s indole-thiazole system may target different enzymes, such as kinases or DNA-interacting proteins.
- Thermodynamic Stability: The fused aromatic system likely enhances thermal stability relative to non-fused analogs, as seen in structurally rigid antimicrobial thiazoles .
Biological Activity
The compound (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a thiazoloindole structure that is known for its diverse biological activities. The thiazole moiety is significant for its role in various pharmacological effects.
1. Anticancer Activity
Recent studies have demonstrated that thiazoloindole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For example, a related compound was found to significantly inhibit the proliferation of A431 (epidermoid carcinoma) and A549 (lung carcinoma) cells at low micromolar concentrations .
- Case Study : In a study involving thiazoloindole derivatives, it was reported that certain compounds could induce cell cycle arrest and promote apoptosis in cancer cells through the modulation of key signaling pathways .
2. Antimicrobial Activity
Thiazoloindoles have also been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Inhibition Studies : A comprehensive evaluation showed that thiazoloindole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The activity indices varied based on structural modifications; for instance, substituents on the phenyl group enhanced antibacterial activity significantly .
| Compound Structure | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| Unsubstituted | 53.84 | 60.00 |
| Chlorophenyl Substituted | 88.46 | 85.00 |
3. Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, thiazoloindoles are noted for their anti-inflammatory properties:
- Inflammatory Markers : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Research Findings
The synthesis and biological evaluation of thiazoloindole derivatives have been extensively documented:
- Synthesis Methodology : Thiazoloindole derivatives are synthesized through various methods including dual-catalytic thiolation reactions which allow for late-stage diversification leading to compounds with enhanced biological activity .
- Bioactivity Assessment : The bioactivity of synthesized compounds is evaluated using standard assays such as MTT assays for cytotoxicity and disk diffusion methods for antimicrobial activity.
Q & A
How can the stereoselective synthesis of the (4R)-configured thiazole core be optimized?
Classification: Basic
Methodological Answer:
The (4R) configuration is achieved via condensation of L-cysteine with benzonitrile in methanol and pH 6.4 phosphate buffer at ambient temperature for 3–5 days. Stereochemical control arises from the chiral center of L-cysteine, which directs the formation of the (4R)-isomer (yield: 53.9–58.3%) . Key parameters include:
- pH : Maintained at 6.4 to favor cysteine’s thiolate nucleophilicity.
- Solvent : Methanol ensures solubility while minimizing racemization.
- Reaction Time : Extended durations (≥72 hrs) improve yield but risk side reactions.
What spectroscopic techniques are critical for confirming the compound’s structure and purity?
Classification: Basic
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry (MS) : Molecular ion peaks at m/z consistent with the molecular formula (e.g., C₁₆H₁₄N₃O₂S₂ for the free acid).
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
How does the EDCI/HOBt coupling mechanism influence amide bond formation in derivatives?
Classification: Advanced
Methodological Answer:
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with HOBt (hydroxybenzotriazole) to generate an active ester. This minimizes racemization and improves coupling efficiency (yields >90% for amides like 4a-4b) . Optimization includes:
- Molar Ratios : EDCI:HOBt:acid = 1.2:1.2:1.
- Solvent : Dichloromethane or DMF for solubility.
- Reaction Monitoring : TLC (Rf shift) or HPLC to track consumption of starting material.
What strategies are effective for separating (4R) and (4S) diastereomers?
Classification: Advanced
Methodological Answer:
- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol (80:20) mobile phase.
- Crystallization : Differential solubility in ethanol/water mixtures (e.g., (4R)-isomer crystallizes at 4°C, yielding 58.3% vs. 53.9% for (4S)) .
- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively modifies one isomer .
How is the compound’s anticancer activity evaluated in vitro?
Classification: Basic
Methodological Answer:
- Cell Viability Assays : MTT or resazurin-based assays against cancer lines (e.g., MCF-7, HeLa) at 1–100 μM doses.
- Mechanistic Studies :
How does oxidation of the dihydrothiazole ring impact bioactivity?
Classification: Advanced
Methodological Answer:
Dehydrogenation of 4,5-dihydrothiazole to thiazole (e.g., using BrCCl₃/DBU) enhances planarity, improving target binding. For example, thiazole analog 5 showed a 3-fold increase in CYP3A4 inhibition (IC₅₀ = 0.8 μM) compared to dihydrothiazole precursors . Stability studies (HPLC) confirm oxidation reduces susceptibility to metabolic degradation.
What computational methods predict the compound’s molecular targets?
Classification: Advanced
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR, VEGFR2) or tubulin.
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at the carboxylic acid and hydrophobic indole-thiazolo moieties) .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).
How are structure-activity relationships (SAR) studied for derivatives?
Classification: Advanced
Methodological Answer:
- Analog Design : Modify substituents on the indole (e.g., methoxy groups at C3/C4/C5) and thiazole (e.g., methyl vs. phenyl) .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical groups.
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic properties with activity .
How is compound stability assessed under physiological conditions?
Classification: Basic
Methodological Answer:
- HPLC Stability Studies : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation over 24–72 hrs .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track λmax shifts.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C suggests thermal stability) .
How to resolve contradictions in reported bioactivity data?
Classification: Advanced
Methodological Answer:
- Assay Standardization : Validate cell lines (STR profiling) and control for serum content (e.g., FBS vs. charcoal-stripped).
- Purity Verification : HPLC purity ≥95% (vs. lower-grade batches).
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
